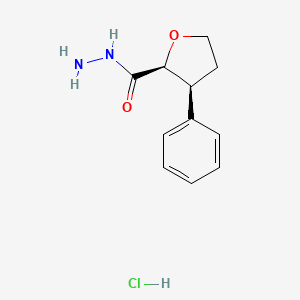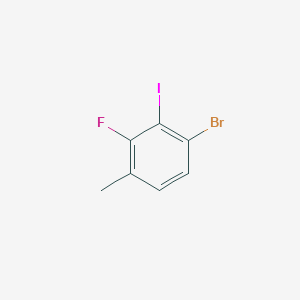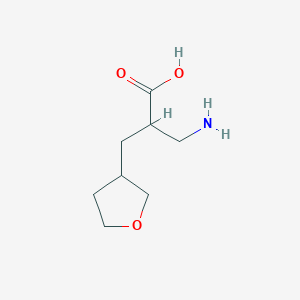
(2S,3S)-3-phenyloxolane-2-carbohydrazide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-3-phenyloxolane-2-carbohydrazide hydrochloride is a chemical compound that belongs to the class of oxolane derivatives It is characterized by the presence of a phenyl group attached to the oxolane ring and a carbohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-phenyloxolane-2-carbohydrazide hydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.
Formation of the Carbohydrazide Moiety: The carbohydrazide group can be synthesized by reacting the oxolane derivative with hydrazine hydrate under reflux conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(2S,3S)-3-phenyloxolane-2-carbohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the oxolane ring using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxolane derivatives.
科学的研究の応用
(2S,3S)-3-phenyloxolane-2-carbohydrazide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S,3S)-3-phenyloxolane-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The carbohydrazide moiety can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions, enhancing binding affinity.
類似化合物との比較
Similar Compounds
- (2S,3S)-3-phenyloxolane-2-carbohydrazide
- (2S,3S)-3-phenyloxolane-2-carboxylic acid
- (2S,3S)-3-phenyloxolane-2-carboxamide
Uniqueness
(2S,3S)-3-phenyloxolane-2-carbohydrazide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbohydrazide moiety differentiates it from other oxolane derivatives, providing unique opportunities for chemical modifications and applications.
特性
分子式 |
C11H15ClN2O2 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC名 |
(2S,3S)-3-phenyloxolane-2-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-13-11(14)10-9(6-7-15-10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,12H2,(H,13,14);1H/t9-,10-;/m0./s1 |
InChIキー |
BEJPDYQXZUTXTJ-IYPAPVHQSA-N |
異性体SMILES |
C1CO[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)NN.Cl |
正規SMILES |
C1COC(C1C2=CC=CC=C2)C(=O)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,5-a]pyridine-3-carboxylic acid,1-(1-methylethyl)-,ethyl ester](/img/structure/B13639269.png)






![2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane](/img/structure/B13639311.png)
![5,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B13639315.png)



![3-[(2-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13639345.png)

